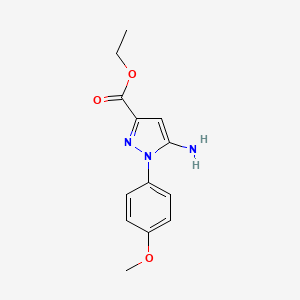

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a 4-methoxyphenyl group at the N1 position, an amino group at C5, and an ethyl ester moiety at C2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The compound is synthesized via esterification or cyclocondensation reactions, often involving hydrazine derivatives and β-keto esters . Its applications span antiviral, antibacterial, and pesticidal activities, with recent interest in its role as a corrosion inhibitor and fluorescent probe .

Properties

IUPAC Name |

ethyl 5-amino-1-(4-methoxyphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-12(14)16(15-11)9-4-6-10(18-2)7-5-9/h4-8H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGVTPBINOYMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis

-

Formation of pyrazolecarbonitrile :

-

Conversion to carboxylate :

This two-step approach improves purity by isolating intermediates, though it requires additional purification steps.

Crystal Structure Insights for Reaction Monitoring

X-ray diffraction studies of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (a structural analog) reveal non-coplanar aromatic rings and hydrogen-bonding networks. Monitoring such interactions during synthesis can guide solvent selection (e.g., ethanol vs. acetone) to minimize steric hindrance and improve crystallinity.

Comparative Analysis of Methods

*Estimated based on analogous reactions.

Critical Parameter Optimization

Solvent Effects

Temperature Control

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazole compounds. These products can be further utilized in the synthesis of more complex molecules with potential biological activities .

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its structural properties make it suitable for developing:

- Anti-inflammatory drugs : The compound has shown potential in inhibiting inflammatory pathways, which is critical for treating conditions such as arthritis and other inflammatory diseases.

- Analgesics : Research indicates that derivatives of this compound may exhibit pain-relieving properties, making it a candidate for new analgesic formulations.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of this pyrazole derivative exhibited significant inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory response .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is being explored for its herbicidal properties. It serves as a precursor for synthesizing agrochemicals that enhance crop protection.

- Herbicides : Research has indicated that derivatives of this compound can effectively control weed growth without harming crops.

Data Table: Herbicidal Efficacy

| Compound Name | Target Weeds | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Common Lambsquarters | 85% | |

| Modified Derivative | Crabgrass | 90% |

Biochemical Research

The compound is also significant in biochemical research, particularly in studies focused on enzyme inhibition and metabolic pathways.

- Enzyme Inhibition Studies : Researchers have employed this compound to investigate its effects on specific enzymes involved in metabolic disorders.

Case Study: Metabolic Pathway Analysis

A recent publication highlighted the use of this compound to inhibit an enzyme linked to diabetes, showcasing its potential for developing targeted therapies .

Material Science

In material science, this compound can be integrated into polymers to enhance their thermal and mechanical properties.

- Polymer Composites : Incorporating this compound into polymer matrices has been shown to improve durability and heat resistance, making it valuable for advanced materials applications.

Data Table: Polymer Properties

Analytical Chemistry

This compound is also utilized in analytical chemistry as a standard reference material in chromatographic techniques.

- Chromatographic Techniques : Its application aids in the detection and quantification of related pyrazole compounds in various samples, contributing to quality control in pharmaceutical manufacturing.

Case Study: Chromatographic Analysis

A study demonstrated the effectiveness of using this compound as a standard in HPLC methods for analyzing complex mixtures .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and kinases, which play crucial roles in inflammation and cell proliferation.

Pathways Involved: It modulates signaling pathways like the NF-κB pathway, leading to the inhibition of inflammatory responses and cancer cell growth.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs): Compounds with Cl, CF₃, or NO₂ substituents (e.g., ) show enhanced bioactivity (e.g., insecticidal, corrosion inhibition) due to increased electrophilicity.

- Amino vs. Amido Groups: The presence of a free amino group at C5 (target compound) enhances nucleophilic reactivity compared to amido-substituted analogues (e.g., ), favoring applications in covalent drug design.

- Ester Flexibility : The ethyl ester at C3 is critical for solubility and metabolic stability. Bulkier esters (e.g., benzyloxy in ) reduce crystallinity but improve lipid membrane penetration.

Comparison of Yields :

- Analogues with electron-deficient aryl groups (e.g., 2,6-dichloro-4-CF₃phenyl in ) require harsher conditions (e.g., reflux in toluene) but achieve higher yields (85–90%) due to reduced steric hindrance.

- Bulky substituents (e.g., tert-butoxy in ) lower yields (66–74%) due to steric clashes during cyclization.

Antimicrobial and Anticancer Activity

Corrosion Inhibition

- L6 (ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate) demonstrates 89% inhibition efficiency for carbon steel in 1 M HCl, outperforming the target compound due to the nitro group’s strong adsorption on metal surfaces .

Physicochemical Properties

Crystallography and DFT Studies

- The target compound’s analogues crystallize in low-symmetry space groups (e.g., P1̄ for ), with intermolecular N–H···O hydrogen bonds stabilizing the lattice.

- DFT studies (B3LYP/6-31G(d)) on ethyl 4-(cyclohexylcarbamoyl)-5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate reveal a HOMO-LUMO gap of 4.1 eV, indicating high kinetic stability .

| Property | Target Compound | 8g | 12e |

|---|---|---|---|

| Melting Point (°C) | Not reported | Oil (liquid) | 106–108 |

| LogP (Calculated) | 2.8 | 3.5 | 3.1 |

| Dipole Moment (Debye) | 5.2 | 4.9 | 6.3 |

Biological Activity

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the synthesis, mechanisms of action, and biological evaluations of this compound, supported by relevant studies and data.

The synthesis of this compound typically involves the reaction of diethyl oxalate with acetophenone derivatives in the presence of sodium ethoxide, followed by cyclization with hydrazine hydrate in glacial acetic acid. The resulting compound is characterized by an ethyl ester group, an amino group, and a methoxyphenyl group attached to a pyrazole ring .

Chemical Structure:

- IUPAC Name: Ethyl 5-amino-1-(4-methoxyphenyl)pyrazole-3-carboxylate

- Molecular Formula: C13H15N3O3

- CAS Number: 866838-07-5

This compound exhibits its biological activity primarily through interactions with specific molecular targets:

- Enzymatic Targets: It interacts with enzymes such as cyclooxygenase (COX) and various kinases, which are pivotal in inflammatory responses and cell proliferation .

- Signaling Pathways: The compound modulates pathways like NF-κB, leading to decreased inflammatory responses and potential inhibition of cancer cell growth .

Anti-inflammatory Activity

Research indicates that this compound shows significant anti-inflammatory properties. In a study using a carrageenan-induced paw edema model in rats, derivatives of this compound exhibited notable reductions in inflammation compared to control groups. For instance, specific derivatives demonstrated enhanced anti-inflammatory effects through structural modifications at the pyrazole scaffold .

| Compound | Anti-inflammatory Effect (Paw Edema Model) |

|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant |

| Control Group | Minimal |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of A549 lung cancer cells through mechanisms involving cell cycle arrest and autophagy induction. A dose-dependent inhibition was observed, indicating its potential as an anticancer agent .

| Cell Line | Growth Inhibition (%) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 50% at IC50 values | Autophagy Induction |

| HeLa (Cervical Cancer) | 38.44% | Cell Cycle Arrest |

| GM-6114 (Normal Fibroblasts) | 80% (inactive) | Non-toxic |

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Anti-inflammatory Evaluation : A study demonstrated that structural modifications at the pyrazole scaffold could enhance anti-inflammatory activity significantly compared to unmodified compounds .

- Anticancer Studies : Another research highlighted the compound's ability to induce autophagy in lung cancer cells, suggesting a novel approach for cancer treatment .

- Mechanistic Insights : Molecular docking studies have shown how this compound interacts with tubulin at the colchicine binding site, providing insights into its anticancer mechanisms .

Q & A

Q. What are the common synthetic routes for Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, a method analogous to related pyrazole derivatives involves reacting ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines (e.g., 4-methoxyphenylhydrazine) under reflux in alcoholic media. Key parameters for optimization include:

- Temperature : Maintaining reflux conditions (70–90°C) to ensure complete cyclization without side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., ethanol, DMF) enhance solubility and reaction efficiency .

- Catalysts : Acidic or basic catalysts (e.g., acetic acid, triethylamine) may accelerate ring closure.

Post-synthetic steps like recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane) are critical for purity. Yield optimization requires strict control of stoichiometry and reaction time .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include the ester carbonyl (δ ~165–170 ppm in ¹³C), pyrazole ring protons (δ 6.5–8.0 ppm in ¹H), and methoxy group (δ ~3.8 ppm in ¹H) .

- IR Spectroscopy : Confirmation of the amino group (N–H stretch at ~3300–3500 cm⁻¹) and ester carbonyl (C=O stretch at ~1700 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 276.12 for C₁₂H₁₄N₃O₃) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for biological assays) .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

- Methodological Answer : Preliminary studies indicate anticancer potential via mechanisms like cell cycle arrest (G1/S phase) and autophagy induction. Standard assays include:

- MTT Assay : Measures cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values typically ranging 10–50 µM .

- Flow Cytometry : Quantifies cell cycle disruption using propidium iodide staining .

- Western Blotting : Detects autophagy markers (e.g., LC3-II, Beclin-1) .

Antimicrobial activity is evaluated via agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?

- Methodological Answer : A structure-activity relationship (SAR) study comparing analogs reveals:

Q. How can researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Contradictions often arise from differences in:

- Cell Line Variability : Use standardized cell lines (e.g., ATCC-certified) and passage numbers.

- Assay Conditions : Control serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time (24–72 hr) .

- Compound Purity : Validate purity via HPLC and NMR; impurities >5% can skew results .

Replicate studies in independent labs and use positive controls (e.g., doxorubicin for cytotoxicity) to normalize data .

Q. What strategies improve selectivity for target vs. off-target effects in biological assays?

- Methodological Answer :

- Proteomic Profiling : Identify off-target interactions using kinase inhibition panels or thermal shift assays .

- Chemical Probes : Co-administer inhibitors (e.g., chloroquine for autophagy) to isolate mechanism-specific effects .

- Dose-Response Curves : Use multi-concentration testing (e.g., 0.1–100 µM) to differentiate cytotoxic vs. cytostatic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.